1,5-Dibromopentan-3-one
Overview
Description
1,5-Dibromopentan-3-one is an organic compound with the molecular formula C5H8Br2O. It is a dibromo ketone, characterized by the presence of two bromine atoms and a ketone functional group. This compound is used in various chemical reactions and serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of 1,5-Dibromopentan-3-one is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
this compound acts as a cholinergic modulator . It binds to and blocks the nicotinic acetylcholine receptor, thereby inhibiting the action of acetylcholine, a neurotransmitter .
Biochemical Pathways
The compound’s action affects the cholinergic pathway . By blocking the nicotinic acetylcholine receptor, it disrupts the normal functioning of this pathway, leading to downstream effects on nerve signal transmission .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of acetylcholine synthesis in the brain . This can have significant implications for mental and psychiatric conditions .
Action Environment
Environmental factors such as temperature and storage conditions can influence the action, efficacy, and stability of this compound . For instance, it is recommended to store the compound in a dry room at normal temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromopentan-3-one can be synthesized through several methods. One common method involves the bromination of 1,5-pentanediol. The reaction typically uses hydrobromic acid (HBr) and concentrated sulfuric acid (H2SO4) as reagents . Another method involves the ring-opening of tetrahydropyrans under similar conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of phase-transfer catalysis with a phosphonium salt. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromopentan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The ketone group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ketone group.
Oxidation: Potassium permanganate (KMnO4) can be used for the oxidation of the compound.
Major Products
Substitution: Products include 1,5-diiodopentan-3-one.
Reduction: The major product is 1,5-dibromopentanol.
Oxidation: The major product is 1,5-dibromopentanoic acid.
Scientific Research Applications
1,5-Dibromopentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and liquid crystalline derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,5-Diiodopentan-3-one: Similar structure but with iodine atoms instead of bromine.
1,5-Dichloropentan-3-one: Similar structure but with chlorine atoms instead of bromine.
1,5-Difluoropentan-3-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
1,5-Dibromopentan-3-one is unique due to the specific reactivity of bromine atoms, which are more reactive than chlorine but less reactive than iodine. This makes it a balanced reagent for various chemical transformations.
Properties
IUPAC Name |
1,5-dibromopentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-3-1-5(8)2-4-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWRMAONKJMECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456679 | |
Record name | 1,5-dibromopentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140200-76-6 | |
Record name | 1,5-dibromopentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,5-dibromopentan-3-one utilized in the synthesis of macrocyclic diynes?
A1: this compound serves as a key electrophile in the synthesis of 14-membered ring diynes []. The research highlights two specific reactions:
- Synthesis of cyclotetradeca-4,11-diynone derivatives: The ethylene ketal of this compound reacts with the dilithium salt of 1,8-nonadiyne. This reaction forms the diketal precursor to cyclotetradeca-4,11-diynone, which can be deprotected to obtain the desired ketone [].
- Synthesis of 1,8-dioxacyclotetradeca-4,11-diyne: this compound is first converted to its corresponding dioxane derivative (1,5-dibromo-3-oxapentane). This derivative then reacts with the dilithium salt of 5-oxanona-1,8-diyne to yield 1,8-dioxacyclotetradeca-4,11-diyne [].
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